5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
CAS No.: 921182-17-4
VCID: VC11911580
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol
* For research use only. Not for human or veterinary use.
![5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide - 921182-17-4](/images/structure/VC11911580.png)
Description |
5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a heterocyclic compound that incorporates multiple functional groups, including a furan ring, a pyridine moiety, and an oxazole core. These structural features make it a promising candidate for applications in medicinal chemistry due to its potential biological activity. The compound's molecular framework suggests possible interactions with biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions. Synthesis PathwaysThe synthesis of 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide generally involves multi-step reactions starting from commercially available precursors:
The synthesis requires careful optimization of reaction conditions to ensure high yields and purity. Biological ActivityCompounds with similar structural motifs (heterocyclic cores with furan and pyridine substituents) have demonstrated a wide range of biological activities:
While no specific biological data on this compound was found in the provided sources, its structural similarity to other bioactive molecules suggests potential pharmacological applications. Analytical CharacterizationThe compound can be characterized using various spectroscopic and analytical techniques:
Potential ApplicationsBased on its chemical structure, 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide may have applications in:
Research Gaps and Future DirectionsWhile the compound shows promise based on its structure, further research is needed:
Future studies should focus on synthesizing derivatives and conducting comprehensive biological assays. This article provides an overview of the compound's chemical characteristics, synthetic routes, potential applications, and research opportunities based on its structural features and related compounds' known activities. |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 921182-17-4 | ||||||||||
Product Name | 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide | ||||||||||
Molecular Formula | C15H13N3O3 | ||||||||||
Molecular Weight | 283.28 g/mol | ||||||||||
IUPAC Name | 5-(furan-2-yl)-N-(2-pyridin-4-ylethyl)-1,2-oxazole-3-carboxamide | ||||||||||
Standard InChI | InChI=1S/C15H13N3O3/c19-15(17-8-5-11-3-6-16-7-4-11)12-10-14(21-18-12)13-2-1-9-20-13/h1-4,6-7,9-10H,5,8H2,(H,17,19) | ||||||||||
Standard InChIKey | FAPQCOBNQSYFIT-UHFFFAOYSA-N | ||||||||||
SMILES | C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CC=NC=C3 | ||||||||||
Canonical SMILES | C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CC=NC=C3 | ||||||||||
PubChem Compound | 24720451 | ||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume